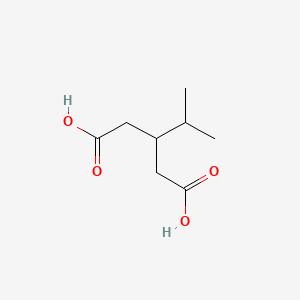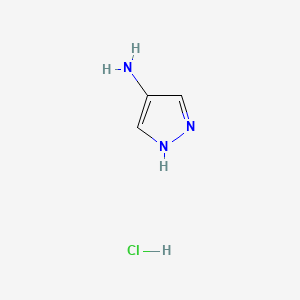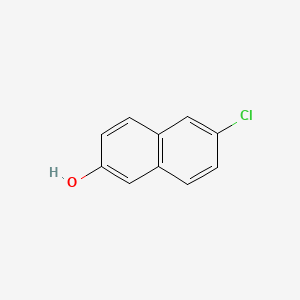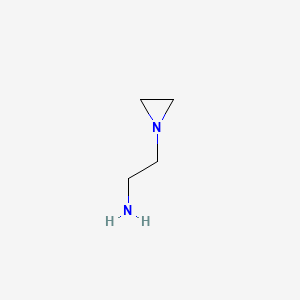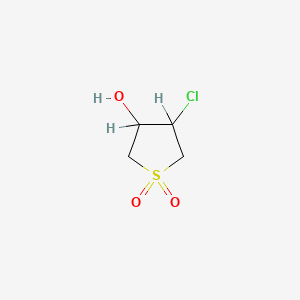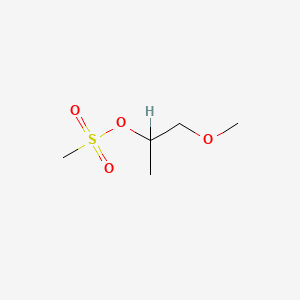
2-Chloro-4-pyridyl isopropyl ketone
Overview
Description
“2-Chloro-4-pyridyl isopropyl ketone” is a chemical compound that belongs to the family of pyridine-based ketones . Its molecular formula is C9H10ClNO and it has a molecular weight of 183.63 g/mol .
Synthesis Analysis
The synthesis of 2-pyridyl ketones, such as “2-Chloro-4-pyridyl isopropyl ketone”, can be achieved through various methods. One practical method involves the reaction of 2-lithiopyridine, formed by Br/Li exchange, with commercially available esters to obtain 2-pyridyl ketones .
Molecular Structure Analysis
The molecular structure of “2-Chloro-4-pyridyl isopropyl ketone” can be represented by the IUPAC name 1-(2-chloropyridin-4-yl)-2-methylpropan-1-one . The InChIKey for this compound is WGVKTECOAYHELX-UHFFFAOYSA-N .
Chemical Reactions Analysis
The Suzuki–Miyaura (SM) cross-coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction could potentially be used in the synthesis of “2-Chloro-4-pyridyl isopropyl ketone”.
Physical And Chemical Properties Analysis
“2-Chloro-4-pyridyl isopropyl ketone” is not classified as a hazardous compound . More specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the search results.
Scientific Research Applications
Agriculture: Enhancing Fruit Development
2-Chloro-4-pyridyl isopropyl ketone: has been studied for its role in inducing parthenocarpy in fruits like pears. Parthenocarpy is the development of fruit without fertilization, leading to seedless fruits. This compound, through its hormonal activity, can improve fruit set and size, which is beneficial for commercial fruit production .
Environmental Science: Plant Growth Regulation
In environmental science, this compound serves as a plant growth regulator. It has shown potential in increasing the size of grapes and enhancing the sugar content, which is crucial for the quality of table grapes. Its low toxicity makes it an environmentally friendly choice for such applications .
Materials Science: Synthesis of Heteroaryl Ketones
“2-Chloro-4-pyridyl isopropyl ketone” is a valuable intermediate in materials science for synthesizing heteroaryl ketones. These compounds are essential in creating pharmaceuticals, agrochemicals, and functional materials due to their pharmacophore groups .
Medicine: Suzuki–Miyaura Coupling
In medicinal chemistry, this ketone is used in the Suzuki–Miyaura coupling process. This reaction is a widely-applied method for forming carbon-carbon bonds, crucial in drug development. The stability of the pyridyl moiety in this compound makes it a significant player in this coupling process .
Biochemistry: Nucleophilic Substitution Reactions
Biochemically, “2-Chloro-4-pyridyl isopropyl ketone” can participate in nucleophilic substitution reactions. These reactions are fundamental in the synthesis of various bioactive molecules, where the ketone can act as a precursor or intermediate .
Pharmacology: Drug Discovery
In pharmacology, the pyridyl group in “2-Chloro-4-pyridyl isopropyl ketone” is a versatile scaffold for novel biologically active compounds. Its presence in a molecule can significantly influence the biological activity, making it a valuable compound in drug discovery .
Future Directions
The Suzuki–Miyaura (SM) cross-coupling reaction, which could potentially be used in the synthesis of “2-Chloro-4-pyridyl isopropyl ketone”, has been the subject of extensive research . This suggests that future research could focus on optimizing this reaction for the synthesis of “2-Chloro-4-pyridyl isopropyl ketone” and similar compounds.
properties
IUPAC Name |
1-(2-chloropyridin-4-yl)-2-methylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO/c1-6(2)9(12)7-3-4-11-8(10)5-7/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGVKTECOAYHELX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C1=CC(=NC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






